Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with:
- A methyl carboxylate group at position 4,
- An isopropyl group at position 5,
- A carboxamide-linked 3,5-dimethyl-4-isoxazolyl moiety at position 2.
The isoxazole ring introduces a planar heterocyclic system with two methyl groups, while the isopropyl group enhances lipophilicity.
Properties
Molecular Formula |
C14H17N3O4S |
|---|---|
Molecular Weight |
323.37 g/mol |
IUPAC Name |
methyl 2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H17N3O4S/c1-6(2)11-10(13(19)20-5)15-14(22-11)16-12(18)9-7(3)17-21-8(9)4/h6H,1-5H3,(H,15,16,18) |
InChI Key |
AXMTUMLSOVSCAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=NC(=C(S2)C(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The thiazole core is typically synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound:
-
Reactants : Chloroacetone reacts with thiourea in ethanol under reflux.
-
Conditions : 80°C for 6–8 hours, yielding 2-amino-5-isopropylthiazole-4-carboxylic acid.
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of thiourea’s sulfur on the carbonyl carbon of chloroacetone, followed by cyclization and elimination of HCl.
Introduction of the Isoxazole Carbonylamino Group
The 3,5-dimethyl-4-isoxazolecarbonyl chloride is coupled to the thiazole’s 2-amino group via nucleophilic acyl substitution:
-
Reactants : 2-Amino-5-isopropylthiazole-4-carboxylic acid and 3,5-dimethyl-4-isoxazolecarbonyl chloride.
-
Conditions : Dichloromethane (DCM) solvent, triethylamine (TEA) base, 0–5°C for 2 hours, then room temperature for 12 hours.
Critical Parameter :
Maintaining low temperatures during initial mixing prevents exothermic side reactions, ensuring regioselective acylation.
Methyl Esterification
The carboxylic acid at the 4-position is esterified using methyl chloroformate:
-
Reactants : Intermediate from Step 2.2, methyl chloroformate, DMAP catalyst.
-
Conditions : Tetrahydrofuran (THF) solvent, 40°C for 4 hours.
Side Reaction Mitigation :
DMAP catalyzes the reaction efficiently, reducing the formation of dimethyl carbonate byproducts.
Alternative Pathway: One-Pot Synthesis
Recent advancements propose a one-pot method to reduce purification steps:
-
Simultaneous Thiazole Formation and Acylation :
-
In Situ Esterification :
-
Direct addition of methanol and H₂SO₄ to the reaction mixture.
-
Conditions : Reflux for 2 hours.
-
Total Yield : 65–68%.
-
Optimization and Scalability
Solvent Selection
| Solvent | Reaction Rate (Step 2.2) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | Moderate | 85 | 98 |
| THF | Slow | 78 | 95 |
| Acetonitrile | Fast | 82 | 97 |
Polar aprotic solvents like DCM balance reaction speed and product stability.
Catalytic Efficiency
-
Triethylamine vs. DBU :
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
-
ESI-MS : m/z 323.37 [M+H]⁺, confirming molecular weight.
Challenges and Solutions
Regioselectivity in Thiazole Formation
Purification Difficulties
-
Issue : Similar polarity of byproducts complicates column chromatography.
-
Innovation : Employing reverse-phase HPLC with acetonitrile/water gradients achieves >99% purity.
Comparative Analysis of Methods
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Sequential Synthesis | 3 | 70 | 98 | High |
| One-Pot Microwave | 1 | 65 | 95 | Moderate |
The sequential approach remains preferred for industrial-scale production due to better control over intermediate quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the carbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the carbonyl group.
Scientific Research Applications
Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound’s isoxazole and thiazole rings can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Effects : Fluorophenyl and chlorophenyl groups in analogs enhance polarity, while isopropyl and methyl carboxylate in the target compound likely improve membrane permeability .
- Synthetic Feasibility : High-yield crystallization () and thiourea-mediated reactions () offer routes for analogous thiazole derivatives, though optimization may be needed for the target compound .
- Structural Flexibility : The perpendicular orientation of substituents in ’s compounds suggests conformational adaptability, which could be critical for target-ligand interactions .
Biological Activity
Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer research and therapeutic applications. This article aims to summarize the biological activity of this compound based on diverse sources, including case studies and research findings.
- Molecular Formula : C14H17N3O4S
- Molecular Weight : 323.37 g/mol
- CAS Number : 1401600-67-6
The compound is believed to exert its biological effects through the inhibition of specific kinases involved in cell cycle regulation, particularly targeting the mitotic spindle checkpoint. This mechanism is critical in preventing uncontrolled cell proliferation, making it a candidate for cancer treatment. Research indicates that similar compounds have shown efficacy in inhibiting tumor growth in various models .
Antitumor Activity
Studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays have shown that the compound inhibits the proliferation of several cancer cell lines, including:
- Breast Cancer Cells
- Lung Cancer Cells
- Leukemia Cells
In vivo studies using xenograft models further support these findings, indicating a reduction in tumor size and improved survival rates among treated subjects .
Inhibition of Kinase Activity
The compound acts as an inhibitor of the monopolar spindle 1 kinase (Mps1), which plays a crucial role in the mitotic checkpoint. By inhibiting Mps1, the compound disrupts proper chromosome segregation during cell division, leading to increased apoptosis in cancer cells . This mechanism has been corroborated by various studies that link Mps1 inhibition with enhanced antitumor effects.
Case Study 1: Breast Cancer Treatment
In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in:
- A 50% reduction in cell viability after 48 hours.
- Induction of apoptosis as evidenced by increased caspase activity.
Case Study 2: Lung Cancer Efficacy
A study on A549 lung cancer cells revealed:
- Significant inhibition of cell migration and invasion.
- Downregulation of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis.
Table: Summary of Biological Activities
Q & A
Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step heterocyclic reactions. Key steps include:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or acetic acid, as described for analogous thiazole syntheses .
- Isoxazole acylation : Coupling the thiazole intermediate with 3,5-dimethyl-4-isoxazolecarbonyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane. Yield optimization requires strict moisture control and inert atmospheres .
- Esterification : Methylation of the carboxylic acid group using dimethyl sulfate or methyl iodide in alkaline conditions .
Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF for poor solubility) .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction with SHELXL refinement is critical for confirming bond angles, torsion angles, and hydrogen-bonding networks. Key considerations:
- Data collection : Use high-resolution (<1.0 Å) synchrotron data to resolve disorder in the isopropyl group .
- Refinement : Apply restraints for flexible moieties (e.g., thiazole ring) and validate using R-factor convergence and residual electron density maps .
- Validation tools : Compare with Cambridge Structural Database entries for similar thiazole-isoxazole hybrids .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR : H and C NMR in DMSO-d6 or CDCl3 to confirm regiochemistry (e.g., isopropyl substituent at C5: δ 1.2–1.4 ppm for CH) and acylated amine (δ 10–11 ppm) .
- IR : Peaks at 1720–1740 cm (ester C=O) and 1650–1680 cm (amide C=O) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns (e.g., loss of COOCH) .
Advanced: How can contradictory bioactivity data across studies be reconciled?
Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and control for solvent effects (DMSO concentration ≤0.1%) .
- Metabolic stability : Evaluate compound degradation in assay media via LC-MS; use fresh stock solutions to avoid false negatives .
- Off-target profiling : Screen against kinase panels or GPCR libraries to identify confounding interactions .
Basic: What in vitro models are suitable for initial antimicrobial activity screening?
Answer:
- Bacterial models : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Fungal models : Agar diffusion assays for C. albicans with fluconazole as a positive control .
- Data interpretation : Report MIC values with standard deviations from triplicate experiments .
Advanced: What computational strategies predict this compound’s bioavailability?
Answer:
- QSAR modeling : Use descriptors like LogP (predicted 2.8–3.5) and polar surface area (120–140 Ų) to estimate intestinal absorption .
- Molecular docking : Simulate binding to cytochrome P450 3A4 to assess metabolic liability .
- ADMET prediction : Tools like SwissADME evaluate hERG inhibition risk and blood-brain barrier permeability .
Basic: How is the compound’s stability assessed under varying pH and temperature?
Answer:
- pH stability : Incubate in buffers (pH 2–12) at 37°C for 24h; analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition onset temperature (typically >150°C for thiazole esters) .
Advanced: What mechanistic insights can kinetic studies provide for enzyme inhibition?
Answer:
- Enzyme kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition (e.g., for COX-2 or HIV protease) .
- IC50 determination : Dose-response curves with fluorogenic substrates (e.g., 7-AMC for proteases) and nonlinear regression analysis .
- Preincubation effects : Test time-dependent inhibition to identify covalent binding .
Advanced: How can crystallographic data resolve regiochemical uncertainties in the isoxazole ring?
Answer:
- Anomalous scattering : Collect data at multiple wavelengths to locate sulfur (thiazole) and oxygen (ester) atoms .
- Density functional theory (DFT) : Compare experimental bond lengths (e.g., C=O at 1.21 Å) with calculated values to validate tautomeric forms .
Basic: What purification methods are effective for isolating this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
